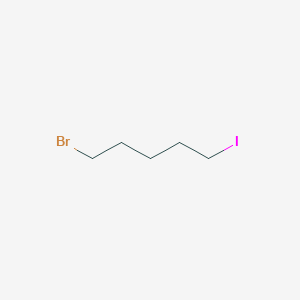

1-Bromo-5-iodopentane

Description

BenchChem offers high-quality 1-Bromo-5-iodopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-iodopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOLPSHUHIDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525782 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88962-86-1 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-5-iodopentane: A Bifunctional Linker for Advanced Organic Synthesis

This guide provides a comprehensive technical overview of 1-bromo-5-iodopentane, a versatile bifunctional electrophile employed in organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's properties, synthesis, and reactivity for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of Heterodihalogenated Alkanes

In the landscape of organic synthesis, bifunctional linkers are indispensable tools for constructing complex molecules, from pharmacologically active compounds to advanced materials.[1][2] 1-Bromo-5-iodopentane (C₅H₁₀BrI) stands out as a particularly valuable building block due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more labile than the carbon-bromine bond, allowing for selective sequential nucleophilic substitutions.[3] This inherent chemoselectivity enables chemists to introduce different functionalities at either end of the five-carbon chain in a controlled manner, a crucial feature in multi-step syntheses.

This guide will delve into the core chemical properties of 1-bromo-5-iodopentane, its synthesis via the Finkelstein reaction, its characteristic reactivity, and its applications as a versatile linker in synthetic chemistry.

Physicochemical and Spectroscopic Properties

1-Bromo-5-iodopentane is a colorless to light-yellow liquid that is insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[1] Like other haloalkanes, its physical properties are governed by intermolecular van der Waals forces, which increase with the size and mass of the halogen atoms.[4]

Physical Properties

| Property | Value (Predicted/Reported) | Source(s) |

| Molecular Formula | C₅H₁₀BrI | [4][5] |

| Molecular Weight | 276.94 g/mol | [4][5] |

| CAS Number | 88962-86-1 | [6] |

| Density | ~1.9 g/mL | Predicted |

| Boiling Point | 115-118 °C at 12 Torr | [1] |

| Refractive Index | ~1.55 | Predicted |

Spectroscopic Characterization

Note: Experimental spectra for 1-bromo-5-iodopentane are not widely published. The following data is predicted based on established principles and spectral data of analogous compounds.

¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show five distinct multiplets corresponding to the five methylene groups. The protons alpha to the iodine will be the most downfield, followed by those alpha to the bromine.

-

δ ~3.2 ppm (t, 2H, -CH₂-I)

-

δ ~3.4 ppm (t, 2H, Br-CH₂-)

-

δ ~1.9 ppm (m, 4H, -CH₂-CH₂-I and Br-CH₂-CH₂-)

-

δ ~1.5 ppm (m, 2H, -CH₂-CH₂-CH₂-)

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will display five signals. The carbon attached to iodine will be significantly upfield due to the heavy atom effect, while the carbon attached to bromine will be further downfield.

-

δ ~6 ppm (C-I)

-

δ ~33 ppm (C-Br)

-

δ ~30-35 ppm (remaining CH₂ groups)

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. Key diagnostic peaks will be the C-I and C-Br stretching frequencies in the fingerprint region.

-

2850-2960 cm⁻¹ (C-H stretching)

-

1465 cm⁻¹ (C-H bending)

-

~640 cm⁻¹ (C-Br stretching)

-

~590 cm⁻¹ (C-I stretching)

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in a ~1:1 ratio). The molecular ion peak would be observed at m/z 276 and 278. Fragmentation is expected to proceed via the loss of the halogen atoms, with the loss of the iodine radical being a prominent pathway due to the weaker C-I bond.

Synthesis of 1-Bromo-5-iodopentane

The most efficient and common method for the synthesis of 1-bromo-5-iodopentane is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from 1,5-dibromopentane.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange

The Finkelstein reaction is an Sₙ2 process that involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide. The reaction's success hinges on Le Chatelier's principle: sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate and drive the equilibrium towards the formation of the alkyl iodide.

Caption: Finkelstein reaction pathway for the synthesis of 1-bromo-5-iodopentane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Finkelstein reactions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,5-Dibromopentane | 229.99 | 23.0 g | 0.1 | 1.0 |

| Sodium Iodide | 149.89 | 16.5 g | 0.11 | 1.1 |

| Acetone (dry) | 58.08 | 250 mL | - | - |

Procedure:

-

Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar. All glassware must be thoroughly dried.

-

Reagent Addition: Add 1,5-dibromopentane (23.0 g, 0.1 mol) and sodium iodide (16.5 g, 0.11 mol) to the flask. Add 250 mL of dry acetone.

-

Reaction Conditions: Heat the mixture to a gentle reflux with stirring. The formation of a white precipitate (sodium bromide) will be observed. Maintain reflux for 24 hours to ensure maximum conversion. Note: Using only a slight excess of sodium iodide favors monosubstitution.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone.

-

Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 1-bromo-5-iodopentane.

Reactivity and Synthetic Applications

The synthetic utility of 1-bromo-5-iodopentane lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and iodide is a better leaving group than bromide, making the iodinated carbon significantly more susceptible to nucleophilic attack.[3]

Chemoselective Reactions

This difference in reactivity allows for selective functionalization. A nucleophile will preferentially displace the iodide, leaving the bromide intact for a subsequent transformation.

Caption: Sequential functionalization of 1-bromo-5-iodopentane.

This selective reactivity is invaluable for the synthesis of molecules requiring two different functionalities at the ends of a carbon chain, such as in the creation of bifunctional linkers for bioconjugation or in the synthesis of complex heterocyclic systems.

Grignard Reagent Formation

Grignard reagents can be formed selectively at the more reactive carbon-halogen bond. Due to the higher reactivity of alkyl iodides with magnesium, the Grignard reagent will form preferentially at the C-I bond, yielding a bromo-functionalized Grignard reagent. This intermediate can then be reacted with a variety of electrophiles.

Application in Drug Synthesis: A Case Study with Bempedoic Acid

While specific examples for 1-bromo-5-iodopentane are sparse in the literature, the utility of analogous 1,5-dihalopentanes is well-documented. For instance, a key step in the synthesis of the cholesterol-lowering drug Bempedoic Acid involves the use of 1-bromo-5-chloropentane.[7] This highlights the industrial relevance of such bifunctional linkers in constructing the carbon skeleton of pharmaceuticals.

In this patented synthesis, 1-bromo-5-chloropentane is used to alkylate the enolate of ethyl isobutyrate. This reaction establishes a crucial carbon-carbon bond, building up the backbone of the final drug molecule.

Caption: C-C bond formation using a 1,5-dihalopentane in the synthesis of a Bempedoic Acid precursor.[7]

Safety and Handling

1-Bromo-5-iodopentane is an organic solvent and should be handled with appropriate safety precautions. It is a combustible substance and should be kept away from open flames and high temperatures.[1] Avoid contact with strong oxidants. Personal protective equipment, including gloves, goggles, and a lab coat, should be worn.[1] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation, ingestion, or contact with skin and eyes.[1]

Conclusion

1-Bromo-5-iodopentane is a powerful and versatile bifunctional reagent for organic synthesis. Its key attribute is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for predictable and selective sequential functionalization. This property makes it an ideal building block for the synthesis of complex molecules with defined architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher seeking to leverage its synthetic potential.

References

-

ChemBK. 1-bromo-5-iodopentane. (2024). Available at: [Link]

-

JACS Au. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2021). Available at: [Link]

-

PMC. Bifunctional catalysis. (2016). Available at: [Link]

-

PubChem. 1-Bromo-5-iodopentane. (n.d.). Available at: [Link]

-

GSRS. 1-BROMO-5-IODOPENTANE. (n.d.). Available at: [Link]

-

Save My Exams. Reactions of Haloalkanes. (2025). Available at: [Link]

- Google Patents. Production of 1-bromine-5-chloropentane. (n.d.).

-

PubMed. Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs. (2020). Available at: [Link]

-

ACS Publications. Synthesis and Evaluation of Bifunctional sGC Regulators: Optimization of a Connecting Linker. (2013). Available at: [Link]

-

ACS Publications. Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. (n.d.). Available at: [Link]

- Google Patents. Methods of making bempedoic acid and compositions of the same. (n.d.).

-

Pharmaffiliates. 1-Bromo-5-chloropentane. (n.d.). Available at: [Link]

-

PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). Available at: [Link]

-

Save My Exams. Reactions of Haloalkanes. (2025). Available at: [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. (2018). Available at: [Link]

-

PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. (2023). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-5-iodopentane | C5H10BrI | CID 13185398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1-broMo-5-iodopentane | 88962-86-1 [chemicalbook.com]

- 7. US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-5-iodopentane: Synthesis, Reactivity, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-5-iodopentane, a versatile bifunctional alkylating agent crucial for advanced organic synthesis. Its unique structure, possessing two different halogen atoms with distinct reactivities, allows for selective and sequential chemical transformations. This document delves into its nomenclature, structural attributes, synthetic protocols, characteristic reactivity, and detailed spectroscopic analysis, offering field-proven insights for its effective utilization in research and development.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-bromo-5-iodopentane .[1][2] The numbering of the pentane chain starts from the carbon atom bonded to the bromine atom, as bromine precedes iodine alphabetically.

The chemical structure of 1-bromo-5-iodopentane is characterized by a five-carbon aliphatic chain with a bromine atom at one terminus (C1) and an iodine atom at the other (C5).

Structural Formula:

Key Structural Identifiers:

Physical and Chemical Properties

1-Bromo-5-iodopentane is a colorless liquid with a characteristic odor.[3] It is generally stable at room temperature and is insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[3]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Molecular Formula | C₅H₁₀BrI | [1][3] |

| Molecular Weight | 276.94 g/mol | [1][2] |

| Boiling Point | 115-118 °C (at 12 Torr) | [3] |

| Density (Predicted) | 1.935 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in ethanol, dichloromethane | [3] |

Synthesis of 1-Bromo-5-iodopentane

The most common and efficient method for the synthesis of 1-bromo-5-iodopentane is through a Finkelstein reaction, which involves the selective halogen exchange of a dihaloalkane. The synthesis starts from the readily available 1,5-dibromopentane.

Finkelstein Reaction: A Protocol for Selective Halogen Exchange

The Finkelstein reaction is a nucleophilic substitution reaction (Sₙ2) that allows for the conversion of an alkyl chloride or bromide to an alkyl iodide. This is achieved by treating the alkyl halide with a solution of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.

In the synthesis of 1-bromo-5-iodopentane from 1,5-dibromopentane, a controlled amount of sodium iodide is used to selectively replace one of the bromine atoms.

Caption: Finkelstein reaction for the synthesis of 1-bromo-5-iodopentane.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane (1.0 equivalent) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (1.0 equivalent) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Extraction: Wash the collected precipitate with a small amount of fresh acetone. Combine the filtrate and the washings, and remove the acetone under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure 1-bromo-5-iodopentane.

Reactivity and Applications in Organic Synthesis

The differential reactivity of the C-Br and C-I bonds in 1-bromo-5-iodopentane makes it a highly valuable building block in organic synthesis. The C-I bond is more labile and therefore more susceptible to nucleophilic substitution and the formation of organometallic reagents. This allows for selective reactions at the iodinated carbon, leaving the brominated carbon available for subsequent transformations.

Grignard Reagent Formation

1-Bromo-5-iodopentane can be selectively converted into a Grignard reagent at the C-I bond by reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The C-Br bond is less reactive and typically remains intact under these conditions.

Caption: Selective Grignard reagent formation from 1-bromo-5-iodopentane.

This resulting Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. Due to the higher reactivity of the C-I bond, 1-bromo-5-iodopentane will preferentially react with an alkoxide at the iodinated carbon.

Caption: Williamson ether synthesis using 1-bromo-5-iodopentane.

This selective reaction allows for the introduction of an alkoxy group at one end of the pentane chain, while preserving the bromo group for further synthetic manipulations.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 1-bromo-5-iodopentane is expected to show three distinct multiplets for the methylene protons.

-

-CH₂Br (C1): This triplet is expected to appear the most downfield, likely in the range of 3.4-3.6 ppm , due to the deshielding effect of the bromine atom.

-

-CH₂I (C5): This triplet is also expected to be downfield, but slightly upfield from the -CH₂Br signal, likely in the range of 3.2-3.4 ppm , as iodine is less electronegative than bromine.

-

-CH₂- (C2, C3, C4): The protons on the central three carbons will appear as overlapping multiplets in the range of 1.4-2.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pentane chain.

-

-CH₂Br (C1): Expected to be in the range of 33-35 ppm .

-

-CH₂I (C5): Expected to be significantly upfield due to the "heavy atom effect" of iodine, likely in the range of 5-10 ppm .

-

-CH₂- (C2, C3, C4): These carbons will appear in the aliphatic region, with C2 and C4 being slightly downfield from C3, in the range of 30-35 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic C-H stretching and bending vibrations of the alkyl chain.

-

C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ .

-

C-H bending: Absorptions around 1465 cm⁻¹ .

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically around 560-650 cm⁻¹ .

-

C-I stretching: Another characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹ .

Mass Spectrometry (Predicted)

The mass spectrum of 1-bromo-5-iodopentane will show a molecular ion peak (M⁺) at m/z 276 and 278, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

Expected Fragmentation Patterns:

-

Loss of I•: A prominent peak at m/z 149 and 151, corresponding to the [C₅H₁₀Br]⁺ fragment.

-

Loss of Br•: A peak at m/z 197, corresponding to the [C₅H₁₀I]⁺ fragment.

-

Alpha-cleavage: Fragmentation of the alkyl chain will lead to a series of smaller alkyl halide fragments.

Safety and Handling

1-Bromo-5-iodopentane is a combustible substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It should be kept away from open flames and high temperatures.[3] Avoid contact with strong oxidizing agents.[3] Personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times.[3] Store in a cool, dry place away from direct sunlight.[3]

References

-

1-bromo-5-iodopentane - ChemBK. (2024-04-09). Available at: [Link]

-

1-Bromo-5-iodopentane | C5H10BrI | CID 13185398 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1-Bromo-5-iodopentane - GSRS. Global Substance Registration System. Available at: [Link]

-

1-Bromo-5-chloro-1-iodopentane | C5H9BrClI | CID 22677553 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-Bromo-1-iodopentane | C5H10BrI | CID 89480130 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-5-iodopentane: Synthesis, Properties, and Reactivity

Introduction: The Strategic Value of a Heterobifunctional Alkyl Halide

In the landscape of synthetic organic chemistry, molecules possessing differentiated reactivity at distinct sites are invaluable tools. 1-Bromo-5-iodopentane (CAS No. 88962-86-1) is a prime example of such a heterobifunctional electrophile. This colorless liquid, featuring a five-carbon aliphatic chain terminated by a bromine atom at one end and an iodine atom at the other, serves as a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research.[1]

The utility of 1-bromo-5-iodopentane stems directly from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent chemoselectivity allows for sequential, site-specific nucleophilic substitutions, enabling researchers to construct elaborate molecular architectures with a high degree of control. This guide provides an in-depth examination of the physical properties, a detailed protocol for its synthesis, principles of its reactivity, and essential safety information for its handling.

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. While experimental data for some properties of 1-bromo-5-iodopentane are not widely published, a combination of reported and predicted values provides a solid foundation for its application.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀BrI | [2][3] |

| Molecular Weight | 276.94 g/mol | [2][4] |

| CAS Number | 88962-86-1 | [2] |

| Appearance | Colorless liquid with a distinct odor | [1] |

| Boiling Point | 115-118 °C (at 12 Torr) | [1] |

| Density (Predicted) | 1.935 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |

| Refractive Index (n²⁰/D) | Not reported. For comparison, 1-bromo-5-chloropentane is 1.484. | |

| Melting Point | Not reported. For comparison, 1-bromopentane is -95 °C. |

Synthesis: A Chemoselective Halogen Exchange

The most direct and efficient synthesis of 1-bromo-5-iodopentane is achieved via a selective Finkelstein reaction. This Sₙ2-type halogen exchange leverages the greater nucleophilicity of the iodide ion and the differential solubility of sodium halide salts in acetone to drive the reaction. The logical precursor for this synthesis is 1,5-dibromopentane, allowing for the selective substitution of one bromine atom.

Rationale for Experimental Design

-

Starting Material: 1,5-dibromopentane is chosen as the substrate. Using a slight excess of the dibromide relative to the iodide source can help minimize the formation of the double-substitution product, 1,5-diiodopentane.

-

Reagent: Sodium iodide (NaI) serves as the iodide source.

-

Solvent: Anhydrous acetone is the ideal solvent. NaI is soluble in acetone, whereas the sodium bromide (NaBr) byproduct is not.[5] This insolubility causes NaBr to precipitate as it forms, effectively removing it from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.

-

Temperature: The reaction is conducted at reflux to ensure a sufficient reaction rate without causing significant solvent loss.

Detailed Laboratory Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dibromopentane (23.0 g, 100 mmol, 1.0 equiv).

-

Solvent Addition: Add 150 mL of anhydrous acetone to the flask and begin stirring to dissolve the dibromide.

-

Reagent Addition: Add sodium iodide (13.5 g, 90 mmol, 0.9 equiv) to the stirred solution. Note: Using a slight substoichiometric amount of NaI minimizes the formation of 1,5-diiodopentane.

-

Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. A white precipitate of sodium bromide (NaBr) will begin to form within the first hour. Maintain the reflux for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.

-

Work-up - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the solid precipitate with a small amount of fresh acetone (2 x 20 mL) to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the acetone washes in a round-bottom flask and remove the bulk of the acetone using a rotary evaporator.

-

Aqueous Extraction: Transfer the remaining oily residue to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of deionized water. Shake the funnel gently and allow the layers to separate.

-

Thiosulfate Wash: Drain the aqueous (bottom) layer. Wash the organic layer with 50 mL of a 5% aqueous sodium thiosulfate solution to remove any trace of elemental iodine, followed by a wash with 50 mL of brine.

-

Drying and Final Concentration: Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 1-bromo-5-iodopentane by vacuum distillation to obtain a colorless, clear liquid.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely available in public databases, the structure of 1-bromo-5-iodopentane allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

-

¹H NMR (Proton NMR): The spectrum is expected to show five distinct signals corresponding to the five methylene (-CH₂-) groups.

-

δ ~3.40 ppm (triplet, 2H): Protons on C5, adjacent to the bromine atom (Br-CH₂ -). The signal is shifted downfield by the electronegative bromine and appears as a triplet due to coupling with the two protons on C4.

-

δ ~3.20 ppm (triplet, 2H): Protons on C1, adjacent to the iodine atom (I-CH₂ -). This signal is shifted the furthest downfield due to the combined effect of electronegativity and the polarizability of iodine. It appears as a triplet from coupling to the C2 protons.

-

δ ~1.85-1.95 ppm (multiplet, 4H): Protons on C2 and C4 (-CH₂-CH₂ -CH₂- and -CH₂-CH₂ -CH₂-). These signals would likely overlap and appear as complex multiplets.

-

δ ~1.50 ppm (quintet, 2H): Protons on the central C3 carbon (-CH₂-CH₂ -CH₂-). This signal is expected to be the most upfield and should appear as a quintet (or pentet) due to coupling with the four neighboring protons on C2 and C4.

-

-

¹³C NMR (Carbon NMR): The spectrum is expected to show five unique signals.

-

δ ~33-35 ppm: Carbon C5, bonded to bromine.

-

δ ~30-33 ppm: Carbons C2 and C4.

-

δ ~28-30 ppm: Carbon C3, the central carbon.

-

δ ~6-8 ppm: Carbon C1, bonded to iodine. The significant upfield shift is a characteristic effect of iodine in ¹³C NMR.[6]

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z = 276. However, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), a characteristic [M+2]⁺ peak at m/z = 278 of nearly equal intensity should be observed. Key fragmentation patterns would include:

-

Loss of I• (m/z 149/151): Cleavage of the weak C-I bond would yield a prominent fragment corresponding to the bromopentyl cation.

-

Loss of Br• (m/z 199): Cleavage of the C-Br bond would yield the iodopentyl cation.

-

Alkyl chain fragmentation: A series of peaks corresponding to the loss of alkyl fragments.[7]

-

Principles of Reactivity: The Chemoselectivity of the C-X Bond

The synthetic power of 1-bromo-5-iodopentane lies in the differential reactivity of the two carbon-halogen bonds in nucleophilic substitution reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond.

This reactivity trend is governed by bond strength, which is inversely related to bond length.[5]

| Bond | Bond Energy (kJ/mol) | Bond Length (pm) |

| C-Br | ~290 | ~193 |

| C-I | ~228 | ~214 |

| (Data from multiple sources)[8] |

The C-I bond is longer and weaker than the C-Br bond.[8] Consequently, it requires less energy to break, making the iodide a better leaving group in Sₙ2 reactions. This allows a nucleophile to selectively displace the iodide ion while leaving the bromide intact, provided the reaction conditions are carefully controlled (e.g., using one equivalent of the nucleophile at moderate temperatures).

Visualization of Selective Substitution

The following workflow illustrates the selective reaction of 1-bromo-5-iodopentane with a generic nucleophile (Nu⁻), such as an azide or cyanide ion. The nucleophile will preferentially attack the carbon bearing the iodo group due to the lower activation energy required for the displacement of the iodide leaving group.

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Bromo-5-iodopentane | C5H10BrI | CID 13185398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-5-iodopentane: A Versatile Heterobifunctional Building Block

Introduction: The Strategic Advantage of Differential Reactivity

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to perform sequential, site-selective reactions on a single molecule is paramount. 1-Bromo-5-iodopentane (CAS No. 88962-86-1), a linear C5-alkyl chain flanked by two different halogen atoms, epitomizes the class of heterobifunctional building blocks designed for such strategic chemical manipulations.[1] This guide provides an in-depth technical overview of its synthesis, characterization, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The core utility of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling chemists to orchestrate complex synthetic routes with high precision.[2]

Physicochemical and Spectroscopic Profile

1-Bromo-5-iodopentane is a colorless to light-yellow liquid, largely insoluble in water but soluble in common organic solvents like ethanol and dichloromethane.[1] A comprehensive understanding of its physical and spectral properties is crucial for its effective use and characterization in a laboratory setting.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 88962-86-1 | [3] |

| Molecular Formula | C₅H₁₀BrI | [3] |

| Molecular Weight | 276.94 g/mol | [3] |

| Appearance | Colorless to light-yellow liquid | [1] |

| Boiling Point | 115-118 °C at 12 Torr | [1] |

| Predicted Density | 1.935 ± 0.06 g/cm³ | [1] |

| Predicted XLogP3 | 4 | [3] |

Spectroscopic Characterization: An Interpretive Guide

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct multiplets corresponding to the five methylene groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.41 | Triplet (t) | 2H | H-1 (Br-CH₂ -) | Deshielded by the electronegative bromine atom. |

| ~3.20 | Triplet (t) | 2H | H-5 (-CH₂ -I) | Strongly deshielded by the less electronegative but highly polarizable iodine atom. |

| ~1.88 | Quintet | 2H | H-2 (Br-CH₂-CH₂ -) | Adjacent to the bromine-bearing carbon. |

| ~1.84 | Quintet | 2H | H-4 (-CH₂ -CH₂-I) | Adjacent to the iodine-bearing carbon. |

| ~1.50 | Quintet | 2H | H-3 (-CH₂-CH₂ -CH₂-) | The central methylene group, least affected by the halogens. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃): The carbon spectrum will display five unique signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~33.5 | C-1 (C H₂-Br) | Directly attached to bromine. |

| ~33.0 | C-2 (-C H₂-CH₂Br) | Beta to bromine. |

| ~30.5 | C-3 (-CH₂-C H₂-CH₂-) | Gamma to both halogens. |

| ~30.0 | C-4 (-C H₂-CH₂I) | Beta to iodine. |

| ~6.5 | C-5 (C H₂-I) | Directly attached to iodine, showing a significant upfield shift due to the "heavy atom effect".[6] |

FTIR Spectroscopy (Predicted, Neat): The infrared spectrum will be dominated by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H Stretch | -CH₂- |

| 1465-1450 | C-H Bend (Scissoring) | -CH₂- |

| ~1250 | C-H Bend (Wagging) | -CH₂-Br |

| ~1215 | C-H Bend (Wagging) | -CH₂-I |

| 640-550 | C-Br Stretch | Alkyl bromide |

| 590-500 | C-I Stretch | Alkyl iodide |

Mass Spectrometry (EI-MS, Predicted): Electron ionization will lead to fragmentation patterns characteristic of haloalkanes.

| m/z Value | Interpretation | Rationale |

| 276/278 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 197 | [M-Br]⁺ | Loss of a bromine radical. |

| 150 | [M-I]⁺ | Loss of an iodine radical. |

| 71 | [C₅H₁₁]⁺ | Loss of both halogens. |

| 43 | [C₃H₇]⁺ | Common alkyl fragment. |

Synthesis Protocol: The Finkelstein Reaction

The most direct and common method for preparing 1-bromo-5-iodopentane is through a Finkelstein reaction, a nucleophilic substitution that exchanges one halogen for another. This protocol details the synthesis from the more readily available 1,5-dibromopentane. The reaction is driven to completion by the precipitation of sodium bromide in acetone.

Experimental Workflow: Finkelstein Synthesis

Caption: Finkelstein reaction workflow for 1-bromo-5-iodopentane synthesis.

Detailed Step-by-Step Methodology

Materials:

-

1,5-Dibromopentane (1.0 eq)

-

Sodium iodide (1.5 eq, dried under vacuum)

-

Acetone (anhydrous, ~5 mL per gram of dibromopentane)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide and anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: Stir the mixture until the sodium iodide is fully dissolved. Add 1,5-dibromopentane dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain stirring. A white precipitate of sodium bromide will form as the reaction progresses. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Filter the solid sodium bromide through a pad of Celite, washing the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oil in diethyl ether. Transfer the ether solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-bromo-5-iodopentane as a colorless oil.

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-bromo-5-iodopentane stems from the significant difference in bond strength between the C-I and C-Br bonds. The C-I bond is considerably weaker and thus more labile than the C-Br bond, making the iodide a much better leaving group in nucleophilic substitution reactions.[2] This allows for selective functionalization at the C-5 position.

Selective Nucleophilic Substitution at the C-I Position

Under standard Sₙ2 conditions (e.g., with nucleophiles such as azides, cyanides, thiolates, or carboxylates), the reaction will occur preferentially at the carbon bearing the iodine. This allows for the introduction of a functional group at one end of the pentyl chain while leaving the bromo-terminus intact for subsequent transformations.

Workflow for Selective Functionalization

Caption: Sequential functionalization enabled by differential reactivity.

Transformations at the C-Br Position

Once the iodo- group has been displaced, the remaining bromo- group can be targeted. This typically requires more forcing conditions or different types of reagents. A common and powerful application is the formation of a Grignard reagent by reacting the 5-substituted-1-bromopentane with magnesium metal in an anhydrous ether solvent. This organometallic intermediate can then be used to form a new carbon-carbon bond by reacting with a wide range of electrophiles, such as aldehydes, ketones, or esters.

Applications in Drug Development and Medicinal Chemistry

Heterobifunctional linkers like 1-bromo-5-iodopentane and its close analogs are valuable in the synthesis of Active Pharmaceutical Ingredients (APIs). They allow for the controlled assembly of different molecular fragments, which is a key strategy in building complex drug candidates.

A notable example involves the use of the closely related 1-bromo-5-chloropentane in a patented synthesis route toward Bempedoic Acid .[7] In this process, 1-bromo-5-chloropentane is used to alkylate ethyl isobutyrate in the presence of a strong base, demonstrating the utility of such linkers in constructing the carbon skeleton of a pharmaceutically relevant molecule.[7] The differential reactivity allows the bromo-end to participate in the initial alkylation, leaving the chloro-end available for later modification or to influence the molecule's properties.

Furthermore, dihaloalkanes are frequently employed in the synthesis of various enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors , which are a critical class of anticancer drugs.[4][8] These linkers can be used to connect the pharmacophoric fragments that bind to different pockets of the enzyme, optimizing the drug's potency and selectivity.

Safety, Handling, and Storage

As with all haloalkanes, 1-bromo-5-iodopentane should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: The compound is expected to be a skin, eye, and respiratory tract irritant. It is combustible and should be kept away from open flames and strong oxidizing agents.[1][9]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Conclusion

1-Bromo-5-iodopentane is a powerful and versatile synthetic intermediate whose value lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows for the rational design and execution of sequential reactions, making it an invaluable tool for medicinal chemists and researchers in the synthesis of complex organic molecules, including novel APIs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.

References

-

1-bromo-5-iodopentane - ChemBK. (2024, April 9). Retrieved from [Link]

-

1-Bromo-5-iodopentane: High Purity Organic Synthesis Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Design and synthesis of the first PARP-1 and proteasome dual inhibitors to treat breast cancer. (2024, January 15). PubMed. Retrieved from [Link]

-

Finkelstein Reaction - SATHEE. (n.d.). Retrieved from [Link]

-

Finkelstein reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC - NIH. (n.d.). Retrieved from [Link]

-

1-Bromo-5-iodopentane | C5H10BrI | CID 13185398 - PubChem. (n.d.). Retrieved from [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). YouTube. Retrieved from [Link]

-

Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6). Retrieved from [Link]

-

1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 1-Bromo-5-chloropentane, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Role of 1-Bromo-5-chloropentane in Advancing Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pentane, 1-bromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

- US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents. (n.d.).

-

10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. DSpace [scholarbank.nus.edu.sg]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. 1-Bromo-5-iodopentane | C5H10BrI | CID 13185398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-5-chloropentane(54512-75-3) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility of 1-Bromo-5-iodopentane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-bromo-5-iodopentane, a key bifunctional haloalkane intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents qualitative and predictive quantitative solubility data across a range of common organic solvents, and offers detailed, field-proven experimental protocols for solubility determination. By elucidating the interplay of intermolecular forces and solvent properties, this guide serves as a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical entity.

Introduction: The Synthetic Utility and Physicochemical Profile of 1-Bromo-5-iodopentane

1-Bromo-5-iodopentane (C₅H₁₀BrI) is a colorless liquid that serves as a valuable building block in organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.[1] Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective sequential reactions. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide will explore the solubility of 1-bromo-5-iodopentane from both a theoretical and practical standpoint. We will examine its molecular characteristics and how they dictate its interactions with different classes of organic solvents.

Table 1: Physicochemical Properties of 1-Bromo-5-iodopentane

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrI | [1][2] |

| Molar Mass | 276.94 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Predicted Density | 1.935 ± 0.06 g/cm³ | [1][3] |

| Boiling Point | 115-118 °C (at 12 Torr) | [1][3] |

| Water Solubility | Insoluble | [1] |

| XLogP3 | 4 | [2] |

The Science of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of understanding solubility. This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible. For 1-bromo-5-iodopentane, a moderately polar molecule, its solubility is governed by a combination of forces:

-

Dipole-Dipole Interactions: The carbon-halogen bonds (C-Br and C-I) are polarized due to the difference in electronegativity between carbon and the halogens. This creates a net dipole moment in the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): As a molecule with a relatively large electron cloud, 1-bromo-5-iodopentane exhibits significant London dispersion forces. These forces are the primary mode of interaction with non-polar solvents.

The balance of these forces determines the extent to which 1-bromo-5-iodopentane will dissolve in a given solvent. It is insoluble in water because the strong hydrogen bonding network of water is not sufficiently disrupted and replaced by favorable interactions with the haloalkane.[1]

Solubility Profile of 1-Bromo-5-iodopentane in Common Organic Solvents

Table 2: Qualitative and Predictive Solubility of 1-Bromo-5-iodopentane

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible | The hydroxyl group of alcohols allows for some polar interactions, while the alkyl chain interacts favorably with the pentyl backbone of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | These polar aprotic solvents can engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate | Miscible | Similar to ketones, esters are polar aprotic solvents capable of dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for many organic compounds due to their ability to act as Lewis bases and their moderate polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | "Like dissolves like" is strongly at play here, with similar polarities and dispersion forces. |

| Aromatic | Benzene, Toluene | Soluble | The primary interaction is through van der Waals forces. |

| Alkanes | Hexane, Cyclohexane | Soluble to Miscible | Solubility is driven by London dispersion forces. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | These highly polar solvents are excellent at solvating a wide range of organic molecules. |

Predicting Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

While experimentally determined HSP values for 1-bromo-5-iodopentane are not available, they can be estimated. The following diagram illustrates the concept of the "solubility sphere" in Hansen space.

Caption: Workflow for the qualitative determination of miscibility.

Quantitative Determination of Solubility (Shake-Flask Method)

This classic method determines the saturation solubility of a solute in a solvent at a specific temperature.

Protocol:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired solvent.

-

Excess Solute Addition: Add an excess amount of 1-bromo-5-iodopentane to each vial to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess, undissolved 1-bromo-5-iodopentane has settled.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of 1-bromo-5-iodopentane in the aliquot using a suitable analytical technique (e.g., gas chromatography with a standard curve).

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

Conclusion

The solubility of 1-bromo-5-iodopentane is a critical parameter for its effective application in organic synthesis and materials science. This guide has provided a detailed overview of the theoretical principles governing its solubility and a practical framework for its assessment. While predictive models offer valuable guidance, experimental verification remains the gold standard for obtaining precise solubility data for critical applications. The protocols and information presented herein are intended to empower researchers to make informed decisions regarding solvent selection and to facilitate the successful use of this versatile reagent.

References

-

ChemBK. 1-bromo-5-iodopentane. Available at: [Link]

-

ChemBK. 1-Bromopentane. Available at: [Link]

-

PubChem. 1-Bromo-5-iodopentane. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

Hansen Solubility Parameters. HSPiP Datasets. Available at: [Link]

-

Khadikar, P. V., et al. (2002). QSAR study on solubility of alkanes in water and their partition coefficients in different solvent systems using PI index. Bioorganic & Medicinal Chemistry, 10(4), 1181-1188. Available at: [Link]

-

PubChem. 1-Bromo-5-chloropentane. Available at: [Link]

-

Royal Society of Chemistry. A unified ML framework for solubility prediction across organic solvents. Available at: [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Al-Malah, K. (2016). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Computational Chemistry & Molecular Modeling, 1(1), 1-10. Available at: [Link]

-

ResearchGate. How can I get Hansen Solubility Parameters values for the available polymers? Available at: [Link]

-

Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available at: [Link]

-

Abbott, S. Hansen Solubility Parameters. Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Chemistry LibreTexts. Chapter 9.2: Solubility and Structure. Available at: [Link]

-

Abbott, S. Practical Solubility Science. Available at: [Link]

-

Knowledge UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Available at: [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

Sources

A Technical Guide to 1-Bromo-5-iodopentane: Properties, Synthesis, and Applications in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Hetero-dihalogenated Alkane

1-Bromo-5-iodopentane is a linear, five-carbon alkyl chain functionalized with two different halogen atoms at its terminal positions. This structural feature makes it a highly valuable bifunctional reagent in organic synthesis. Unlike its symmetric counterparts (1,5-dibromopentane or 1,5-diiodopentane), the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential transformations. The C-I bond is weaker and iodine is a better leaving group, enabling nucleophilic substitution to occur preferentially at the iodinated carbon under controlled conditions. This inherent chemical orthogonality is a cornerstone of its utility, empowering chemists to construct complex molecular architectures with precision. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and an exploration of its applications in advanced chemical research.

Core Molecular and Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. 1-Bromo-5-iodopentane is a colorless liquid under standard conditions, characterized by its insolubility in water and good solubility in common organic solvents such as ethanol and dichloromethane.[1][2] Key identifying and physical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrI | [1][2][3] |

| Molecular Weight | 276.94 g/mol | [1][2][3][4] |

| IUPAC Name | 1-bromo-5-iodopentane | [3] |

| CAS Number | 88962-86-1 | [1][2][3] |

| Density | ~1.935 g/cm³ (Predicted) | [1][2] |

| Boiling Point | 115-118 °C (at 12 Torr) | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1][2] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of 1-Bromo-5-iodopentane is achieved via a halogen exchange reaction, specifically the Finkelstein reaction. This reaction is a classic example of leveraging equilibrium principles for synthetic advantage.

The Finkelstein Reaction: A Self-Validating Protocol

The underlying principle of this synthesis is the reaction of a less reactive alkyl halide (in this case, an alkyl bromide) with an excess of an alkali-metal iodide. The reaction's success hinges on the differential solubility of the resulting sodium salts in an acetone solvent. While sodium iodide (NaI) is readily soluble in acetone, the sodium bromide (NaBr) byproduct is not. This causes NaBr to precipitate from the reaction mixture, effectively removing it from the equilibrium and driving the reaction to completion in accordance with Le Châtelier's principle.

A common precursor for this synthesis is 1,5-dibromopentane, which is commercially available or can be synthesized from 1,5-pentanediol or tetrahydropyran.[5]

Detailed Experimental Protocol: Synthesis from 1,5-Dibromopentane

This protocol describes the conversion of 1,5-dibromopentane to 1-Bromo-5-iodopentane.

Materials:

-

1,5-Dibromopentane

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.

-

Addition of Substrate: To the stirring solution, add 1,5-dibromopentane (1.0 equivalent) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux. A white precipitate (sodium bromide) will begin to form. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Liquid-Liquid Extraction: Redissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any trace I₂ color), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-Bromo-5-iodopentane can be purified by vacuum distillation to yield a colorless liquid.[1][2]

Synthesis Workflow Diagram

Caption: Sequential nucleophilic substitution on 1-Bromo-5-iodopentane.

This selective reactivity makes it an ideal linker for applications in drug discovery, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other complex molecular probes where two different molecular entities need to be joined by a flexible alkyl chain.

Safety, Handling, and Disposal

As an alkylating agent, 1-Bromo-5-iodopentane requires careful handling. While specific safety data for this exact compound is limited, the profiles of related compounds like 1-bromopentane provide a strong basis for establishing safe handling procedures.

| Hazard Class | Description | Precautionary Statement |

| Flammability | Flammable liquid and vapor. | P210: Keep away from heat/sparks/open flames. |

| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/eye protection. |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |

Handling Protocol:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. [1]* Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. [1]Keep the container tightly closed. * Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [1][6] First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water. If irritation occurs, seek medical attention. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6]* Inhalation: Move the person to fresh air. [6]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [6] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

1-Bromo-5-iodopentane is more than a simple dihaloalkane; it is a strategic tool for synthetic chemists. Its value is derived from the predictable and exploitable difference in reactivity between its two carbon-halogen bonds. This feature allows for the controlled, stepwise construction of complex molecules, making it an indispensable intermediate in the fields of pharmaceuticals, agrochemicals, and materials science. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

PubChem. (n.d.). 1-Bromo-5-iodopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1-bromo-5-iodopentane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-1-iodopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). Pentane, 1-bromo-5-iodo-. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). 1-Bromo-5-iodopentane: High Purity Organic Synthesis Intermediate Supplier. Retrieved from [Link]

-

Chem-Tools. (n.d.). 1-Bromo-5-iodopentane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-iodopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 1-Bromo-5-iodopentane: A Manufacturer's Guide for Buyers. Retrieved from [Link]

- Google Patents. (n.d.). CN108046980B - Novel synthesis method of 5-bromo-1-pentene.

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-5-iodopentane | C5H10BrI | CID 13185398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-iodopentane | C5H10BrI | CID 139910592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability of 1-Bromo-5-iodopentane at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-5-iodopentane is a valuable heterobifunctional building block in organic synthesis, particularly in the construction of complex molecules within the pharmaceutical and materials science sectors. Its utility is intrinsically linked to its chemical stability, a factor that is critical for ensuring reproducibility, purity, and safety in its application. This guide provides a comprehensive technical overview of the stability of 1-bromo-5-iodopentane at room temperature, drawing upon fundamental principles of physical organic chemistry and established best practices for the handling of reactive haloalkanes. We will delve into the intrinsic factors governing its stability, potential degradation pathways, recommended storage and handling protocols, and methods for purity assessment and purification.

The Chemical Landscape of 1-Bromo-5-iodopentane: A Tale of Two Halogens

1-Bromo-5-iodopentane (C₅H₁₀BrI) is a colorless to light-brown liquid that possesses a unique reactivity profile due to the presence of two different halogen atoms on a flexible pentyl chain.[1] Understanding the inherent properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is fundamental to appreciating the stability of this molecule.

The C-I bond is significantly weaker and more labile than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap between carbon and iodine, leading to a lower bond dissociation energy.[2] Consequently, the iodide is a better leaving group in nucleophilic substitution reactions. This differential reactivity is the cornerstone of its synthetic utility, allowing for selective transformations at the iodinated terminus. However, this same property also renders the C-I bond the primary site of potential degradation.

Intrinsic Stability and Key Destabilizing Factors at Room Temperature

While generally considered stable at room temperature for practical laboratory use, 1-bromo-5-iodopentane is susceptible to gradual degradation over extended periods, particularly when exposed to certain environmental factors.[1] The primary drivers of instability at ambient conditions include:

-

Light: Photodegradation can occur, leading to the homolytic cleavage of the C-I bond to generate radical intermediates.[3] These radicals can then participate in a variety of secondary reactions, leading to complex impurity profiles.

-

Atmospheric Oxygen: In the presence of light and oxygen, oxidative degradation pathways can be initiated. While less common for simple alkyl halides compared to other functional groups, the formation of hydroperoxides or other oxidative species cannot be entirely ruled out over long-term storage, especially if trace metal impurities are present.

-

Trace Acidity or Basicity: The presence of acidic or basic impurities can catalyze decomposition. Acids can protonate the halogen, making it a better leaving group, while bases can promote elimination reactions (dehydrohalogenation) or nucleophilic substitution.[4]

-

Water (Hydrolysis): Although sparingly soluble in water, prolonged contact with moisture can lead to slow hydrolysis, particularly at the more reactive C-I bond, to form 5-bromopentan-1-ol.[5][6]

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Length (Å) | Bond Enthalpy (kJ/mol) | Relative Reactivity in SN2 Reactions |

| C-Br | ~1.94 | ~285 | Moderate |

| C-I | ~2.14 | ~228 | High |

Note: The values are approximate and can vary slightly depending on the specific molecule and computational method.

Postulated Degradation Pathways

Based on the known reactivity of alkyl halides, several degradation pathways can be postulated for 1-bromo-5-iodopentane at room temperature. The most probable of these is a slow, intermolecular nucleophilic substitution, often referred to as a "self-alkylation" or disproportionation.

Halogen Exchange and Oligomerization

The iodide of one molecule can act as a nucleophile, attacking the carbon bearing the bromine on another molecule, or more likely, the more electrophilic carbon bearing the iodine on another molecule. This can lead to a mixture of 1,5-dibromopentane, 1,5-diiodopentane, and potentially low molecular weight oligomers. Given the higher reactivity of the C-I bond, the formation of 1,5-diiodopentane and subsequent oligomerization initiated by iodide displacement is a more likely scenario.

Caption: Postulated halogen exchange in 1-bromo-5-iodopentane.

Elimination Reactions

In the presence of basic impurities or upon heating, elimination of HBr or HI can occur to yield 5-bromopent-1-ene or 5-iodopent-1-ene. At room temperature, this is a less significant pathway unless the storage conditions are compromised with basic contaminants.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 1-bromo-5-iodopentane, the following storage and handling procedures are recommended:

-

Storage Container: Store in an amber glass bottle with a tightly sealed cap to protect from light. The use of a PTFE-lined cap is advised to prevent leaching of impurities from the cap liner.

-

Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen and moisture.

-

Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage to significantly reduce the rate of any potential degradation reactions.

-

Exclusion of Contaminants: Ensure that the storage container is free from acidic or basic residues. Avoid contact with strong oxidizing agents and strong bases.[1]

Caption: Key parameters for the optimal storage of 1-bromo-5-iodopentane.

Analytical Methods for Stability Assessment

Regular assessment of the purity of 1-bromo-5-iodopentane is crucial, especially for material that has been stored for an extended period. The following analytical techniques are well-suited for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile impurities. A stability-indicating GC-MS method can be developed to resolve 1-bromo-5-iodopentane from its potential degradation products, such as 1,5-dibromopentane and 1,5-diiodopentane.

Proposed GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Injection: A split injection is typically used to avoid column overload.

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will effectively separate compounds with different boiling points.

-

Detection: Mass spectrometry allows for the identification of impurities based on their mass spectra and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for assessing the purity of 1-bromo-5-iodopentane and detecting the presence of degradation products.

-

¹H NMR: The proton signals for the methylene groups adjacent to the bromine and iodine atoms will have distinct chemical shifts. The appearance of new signals in these regions could indicate the formation of symmetric dihalides or other degradation products.

-

¹³C NMR: Similarly, the carbon signals for the C-Br and C-I carbons are characteristic. The presence of new signals would suggest the formation of impurities. Quantitative NMR (qNMR) can be employed for accurate purity determination.[7]

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) |

| Br-CH ₂- | ~3.4 |

| I-CH ₂- | ~3.2 |

| -CH ₂- (internal) | ~1.4-1.9 |

Note: These are approximate values and may vary depending on the solvent and instrument.

Purification of 1-Bromo-5-iodopentane

For applications requiring very high purity, such as in pharmaceutical synthesis, purification of commercially available 1-bromo-5-iodopentane may be necessary, especially after prolonged storage.

Recommended Purification Protocol:

-

Aqueous Workup:

-

Wash the crude material with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any free iodine that may have formed due to decomposition.

-

Follow with a wash with deionized water to remove any residual salts.

-

Wash with brine to aid in the separation of the organic and aqueous layers.

-

-

Drying: Dry the organic layer over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration: Filter to remove the drying agent.

-

Fractional Distillation under Reduced Pressure: This is the most effective method for separating 1-bromo-5-iodopentane from less volatile impurities and any symmetric dihalide byproducts. The lower pressure allows for distillation at a lower temperature, minimizing thermal decomposition.

Caption: A robust workflow for the purification of 1-bromo-5-iodopentane.

Conclusion

1-Bromo-5-iodopentane is a synthetically versatile reagent whose stability at room temperature is sufficient for most applications, provided that appropriate storage and handling protocols are followed. The inherent reactivity of the carbon-iodine bond makes it the primary locus of potential degradation, which can be mitigated by protection from light, oxygen, and chemical contaminants. For demanding applications in drug development and materials science, periodic purity assessment via GC-MS or NMR spectroscopy is recommended. Should purification be necessary, a well-executed fractional distillation under reduced pressure is the method of choice for restoring the compound to a high-purity state. By understanding the chemical principles that govern its stability and adhering to the best practices outlined in this guide, researchers can confidently and effectively utilize 1-bromo-5-iodopentane in their synthetic endeavors.

References

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. (2025). ResearchGate. [Link]

-

A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES. Journal of the American Chemical Society. [Link]

-

How acidic are haloalkanes? (2014). Quora. [Link]

-

Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). PMC - NIH. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Raja, et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities... IJPSR, 11(10), 5017-5026. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]

-

How Do You Synthesize Radiolabeled Compounds?. Moravek. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2016). ResearchGate. [Link]

-

hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

3 Factors That Stabilize Free Radicals. (2013). Master Organic Chemistry. [Link]

-

1-bromo-5-iodopentane. ChemBK. [Link]

-

Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis. (2025). ResearchGate. [Link]

-

hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

-

Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from. chemistryworkshopjr. [Link]

-

Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]

-

Custom radiolabelling & stable isotope synthesis. Nuvisan DMPK. [Link]

-

Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]

-

Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025). Save My Exams. [Link]

-

Photodegradation of Halogen Derivatives of Aliphatic Hydrocarbon in Aqueous Solution Photocatalytic Suspensions. Korea Science. [Link]

-

Reactions of alkyl halides - an overview. (2023). Chemistry LibreTexts. [Link]

-

1,5-Dibromopentane. PubChem. [Link]

-

Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. (2016). ACS Figshare. [Link]

-